molecular formula C20H25N3O3S B12495717 Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(thiophen-2-ylcarbonyl)amino]benzoate

Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(thiophen-2-ylcarbonyl)amino]benzoate

Cat. No.: B12495717
M. Wt: 387.5 g/mol
InChI Key: BUOYJHPFYKGSCV-UHFFFAOYSA-N
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Description

Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(thiophen-2-ylcarbonyl)amino]benzoate is a complex organic compound that features a combination of piperazine, thiophene, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(thiophen-2-ylcarbonyl)amino]benzoate typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-ethylpiperazine from piperazine and ethyl bromide under basic conditions.

    Thiophene Derivative Preparation: Thiophene-2-carboxylic acid is converted to its acyl chloride derivative using thionyl chloride.

    Coupling Reaction: The acyl chloride derivative of thiophene is then reacted with 4-aminobenzoic acid to form the amide linkage.

    Final Coupling: The piperazine derivative is coupled with the amide derivative under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(thiophen-2-ylcarbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(thiophen-2-ylcarbonyl)amino]benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets, providing insights into their mechanism of action.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(thiophen-2-ylcarbonyl)amino]benzoate involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The thiophene and benzoate groups may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Ethylpiperazine: A simpler piperazine derivative used in the synthesis of various pharmaceuticals.

    Thiophene-2-carboxylic acid: A precursor in the synthesis of thiophene derivatives.

    4-Aminobenzoic acid: A common building block in organic synthesis.

Uniqueness

Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(thiophen-2-ylcarbonyl)amino]benzoate is unique due to its combination of piperazine, thiophene, and benzoate moieties, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific fields.

Properties

Molecular Formula

C20H25N3O3S

Molecular Weight

387.5 g/mol

IUPAC Name

ethyl 4-(4-ethylpiperazin-1-yl)-3-(thiophene-2-carbonylamino)benzoate

InChI

InChI=1S/C20H25N3O3S/c1-3-22-9-11-23(12-10-22)17-8-7-15(20(25)26-4-2)14-16(17)21-19(24)18-6-5-13-27-18/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,21,24)

InChI Key

BUOYJHPFYKGSCV-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OCC)NC(=O)C3=CC=CS3

Origin of Product

United States

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